Merimepodib - 198821-22-6

Merimepodib

Catalog Number: EVT-274917
CAS Number: 198821-22-6
Molecular Formula: C23H24N4O6
Molecular Weight: 452.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Merimepodib, also known as VX-497, is a potent, selective, and orally bioavailable inhibitor of inosine monophosphate dehydrogenase (IMPDH) [, , ]. It is classified as an antiviral agent and has been investigated for its potential to inhibit the replication of various RNA viruses [, , , , , ]. Merimepodib acts as a noncompetitive inhibitor of IMPDH, a critical enzyme involved in the de novo synthesis of guanine nucleotides [, , ]. By inhibiting IMPDH, Merimepodib reduces the intracellular pool of guanine nucleotides necessary for viral RNA and DNA synthesis, thereby exerting its antiviral effect [, , , ].

Synthesis Analysis

The synthesis of Merimepodib involves a five-step process utilizing simple and robust chemistry []. A key intermediate in this process is 5-(2-methoxy-4-nitrophenyl)oxazole. Initial efforts focused on synthesizing this intermediate through the Beech reaction to obtain the required aldehyde []. An alternative approach involved palladium (0)-catalyzed formylation of an aryl diazonium species, followed by condensation with tosylmethyl isocyanide (TosMIC) to yield the oxazole []. This two-step method proved successful in producing multigram quantities of the crucial intermediate with high yield and purity []. The overall synthesis also incorporates the effective use of production-scale phosgene and manipulation of Schotten−Baumann reaction conditions to ensure low pH and avoid critical impurity formation []. Online tools were employed for efficient API purification [].

Molecular Structure Analysis

The crystal structure of Merimepodib has been successfully solved and refined using synchrotron X-ray powder diffraction data and further optimized with density functional theory techniques []. Merimepodib crystallizes in the orthorhombic space group P212121 (#19) with unit cell parameters: a = 4.60827(3) Å, b = 12.30400(14) Å, c = 37.9583(4) Å, and a unit cell volume (V) of 2152.241(20) Å3 []. Each unit cell contains four Merimepodib molecules (Z = 4) []. Notably, the crystal structure is dominated by two chains of N–H⋯O hydrogen bonds running parallel to the a-axis []. Analysis reveals that while the overall shape of the solid-state conformation closely resembles the minimum-energy conformation, there are differences in the orientations of several rings, highlighting the influence of intermolecular interactions in determining the solid-state conformation [].

Mechanism of Action

Merimepodib exerts its antiviral activity by inhibiting the enzyme inosine monophosphate dehydrogenase (IMPDH) [, , , ]. IMPDH catalyzes the rate-limiting step in the de novo synthesis of guanine nucleotides, essential building blocks for RNA and DNA synthesis [, , ]. By inhibiting IMPDH, Merimepodib disrupts the production of these nucleotides, leading to a reduction in their intracellular levels [, ]. This depletion of guanine nucleotides ultimately hinders the replication process of various viruses [, , , ].

Applications
  • Hepatitis C Virus (HCV): Early studies explored its use in combination with interferon-alpha (IFN-α) in treatment-naive patients with genotype-1 chronic hepatitis C [, ]. While the combination was generally well-tolerated, further research is needed to determine its efficacy compared to existing therapies [, ].
  • SARS-CoV-2: In vitro studies have shown that Merimepodib can suppress the replication of SARS-CoV-2, the virus responsible for COVID-19 [, , , ]. It was found to be more effective in reducing viral titers when used as a pre-treatment before infection []. Notably, combining Merimepodib with remdesivir, another antiviral drug, led to a synergistic effect, reducing viral titers below detectable limits in vitro [].
  • Zika Virus: Research indicates that Merimepodib can suppress Zika virus replication [].
  • Foot and Mouth Disease Virus: Studies suggest potential antiviral activity against Foot and Mouth Disease Virus [].

Ribavirin

  • Compound Description: Ribavirin is a nucleoside analog, specifically a guanosine analog, with a broad-spectrum antiviral activity. It is a critical component of the standard treatment for chronic hepatitis C (CHC) in combination with pegylated interferon alfa. Ribavirin's antiviral mechanism is complex and multifaceted, involving the inhibition of inosine monophosphate dehydrogenase (IMPDH), a key enzyme in the de novo synthesis of guanine nucleotides, which is essential for viral replication. [, ]
  • Relevance: Ribavirin and Merimepodib share a similar mechanism of action as both compounds inhibit IMPDH, albeit through different means. Ribavirin acts as a nucleoside analog that disrupts viral RNA synthesis, while Merimepodib is a non-competitive inhibitor of IMPDH. [, , ] Clinical trials have investigated the efficacy of combining both drugs with pegylated interferon alfa for treating CHC. [, , ]

Viramidine

  • Compound Description: Viramidine is a liver-targeting prodrug of Ribavirin. Upon reaching the liver, it is metabolized into its active form, Ribavirin. This targeted approach aims to enhance antiviral efficacy while minimizing systemic exposure and reducing ribavirin-associated side effects, particularly hemolytic anemia. []
  • Relevance: Viramidine's active metabolite, Ribavirin, shares the same mechanism of action and therapeutic target (IMPDH) as Merimepodib. Both Viramidine and Merimepodib have been explored as potential alternatives or additions to ribavirin in combination therapies for CHC, aiming to improve treatment outcomes and minimize side effects. []

Remdesivir

  • Compound Description: Remdesivir is an adenosine analog with broad-spectrum antiviral activity. It acts as a prodrug that, after intracellular conversion, interferes with the action of viral RNA-dependent RNA polymerase, an enzyme crucial for viral replication. [, ]
  • Relevance: Although structurally different from Merimepodib, Remdesivir is relevant because it represents another antiviral agent tested in combination with Merimepodib for potential synergistic effects against SARS-CoV-2. [] In vitro studies have shown that combining Remdesivir and Merimepodib can significantly reduce SARS-CoV-2 replication, suggesting a potential therapeutic benefit. []

Mycophenolic Acid

  • Compound Description: Mycophenolic acid is an immunosuppressant drug that inhibits inosine monophosphate dehydrogenase (IMPDH), primarily the IMPDH2 isoform. [] By blocking IMPDH activity, it suppresses the de novo synthesis of guanine nucleotides, which are essential for the proliferation of lymphocytes, thereby inhibiting immune responses. []
  • Relevance: Mycophenolic acid and Merimepodib share the same target, IMPDH. [] While Merimepodib primarily focuses on its antiviral activity, Mycophenolic acid highlights the broader therapeutic potential of IMPDH inhibition, expanding its use into immunosuppression. This connection underscores the diverse applications of targeting IMPDH in various clinical contexts. []

Properties

CAS Number

198821-22-6

Product Name

Merimepodib

IUPAC Name

[(3S)-oxolan-3-yl] N-[[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]methyl]carbamate

Molecular Formula

C23H24N4O6

Molecular Weight

452.5 g/mol

InChI

InChI=1S/C23H24N4O6/c1-30-20-10-17(5-6-19(20)21-12-24-14-32-21)27-22(28)26-16-4-2-3-15(9-16)11-25-23(29)33-18-7-8-31-13-18/h2-6,9-10,12,14,18H,7-8,11,13H2,1H3,(H,25,29)(H2,26,27,28)/t18-/m0/s1

InChI Key

JBPUGFODGPKTDW-SFHVURJKSA-N

SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Solubility

Soluble in DMSO, not in water

Synonyms

Merimepodib
N-3-(3-(3-methoxy-4-oxazol-5-ylphenyl)ureido)benzylcarbamic acid tetrahydrofuran-3-yl ester
VX 497
VX-497

Canonical SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)OC3CCOC3)C4=CN=CO4

Isomeric SMILES

COC1=C(C=CC(=C1)NC(=O)NC2=CC=CC(=C2)CNC(=O)O[C@H]3CCOC3)C4=CN=CO4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.